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Cat. No.: B15595979

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis
of (+)-Lancilactone C, a tricyclic triterpenoid with potent anti-HIV activity. The synthesis, first
reported by Kuroiwa et al. in 2023, is notable for its innovative domino [4 + 3] cycloaddition
reaction and led to a structural revision of the natural product.[1][2][3] This application note is
intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal
chemistry.

Introduction

(+)-Lancilactone C is a naturally occurring triterpenoid isolated from Kadsura lancilimba.[1] It
exhibits significant inhibitory activity against HIV replication in H9 lymphocytes with no
associated cytotoxicity, making it an attractive lead compound for the development of new
antiretroviral agents. The molecular architecture of (+)-Lancilactone C is characterized by a
unique tricyclic skeleton featuring a trans-dimethylbicyclo[4.3.0]Jnonane core and a seven-
membered ring. The initial structural assignment proposed a 7-isopropylenecyclohepta-1,3,5-
triene moiety. However, the first total synthesis revealed a discrepancy between the
spectroscopic data of the synthetic compound and the natural isolate, leading to a structural
revision.[1][2]

The synthetic strategy hinges on a key domino [4 + 3] cycloaddition reaction to construct the
seven-membered ring, a novel approach that involves an oxidation/Diels-
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Alder/elimination/electrocyclization cascade.[1][3] The synthesis commences from the readily
available chiral building block, (-)-Wieland—Miescher ketone.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for the initially proposed structure of (+)-Lancilactone C is outlined
below. The key disconnection is the domino [4 + 3] cycloaddition, which simplifies the complex
tricyclic system into a diene and a cyclopropene precursor. The bicyclo[4.3.0]nonane core is
traced back to the (-)-Wieland—Miescher ketone.

(-)-Wieland—Miescher

Ketone <—— trans-Dimethylbicyclo[4.3.0lnonane <<——— Diene

<\
Domino [4+3]

o Cycloaddition Precursor <«<—— (+)-Lancilactone C (Proposed)

Cyclopropene

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the proposed structure of (+)-Lancilactone C.

Experimental Protocols

The following protocols are adapted from the work of Kuroiwa et al. (2023).[1]

Asymmetric Synthesis of (-)-Wieland-Miescher Ketone

The synthesis begins with the asymmetric Robinson annulation of 2-methyl-1,3-
cyclohexanedione and methyl vinyl ketone, catalyzed by a chiral primary amine, to afford the
(-)-Wieland—Miescher ketone. This reaction is a well-established method for the
enantioselective synthesis of this key building block.[4][5]

Protocol: A solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) and methyl vinyl ketone (1.2 eq)
in an appropriate solvent (e.g., DMSO) is treated with a chiral organocatalyst (e.g., (S)-proline,
10 mol%) at room temperature. The reaction progress is monitored by TLC. Upon completion,
the reaction mixture is worked up with an aqueous acid solution and extracted with an organic
solvent. The combined organic layers are dried, concentrated, and purified by column
chromatography to yield (-)-Wieland—Miescher ketone.
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Synthesis of the Proposed Structure of (+)-Lancilactone
C

The synthesis of the proposed structure of (+)-Lancilactone C involves a multi-step sequence
starting from the (-)-Wieland—Miescher ketone. The key steps include the formation of the
trans-dimethylbicyclo[4.3.0]nonane core, followed by the construction of the seven-membered
ring via the domino [4 + 3] cycloaddition reaction.

Multi-step

(-)-Wieland-Miescher conversion trans-Dimethylbicyclo Domino [4+3]
[4 3.0]nonane intermediate Diene Precursor Diene Cycloaddmon >| Proposed (+)-Lancilactone C

Click to download full resolution via product page
Caption: Synthetic workflow for the proposed structure of (+)-Lancilactone C.

Key Domino [4 + 3] Cycloaddition Protocol: To a solution of the diene (1.0 eq) and the
cyclopropene alcohol (1.5 eq) in a suitable solvent (e.g., toluene) is added an oxidizing agent
(e.g., Dess-Martin periodinane, 2.0 eq) at room temperature. The reaction is stirred until the
starting materials are consumed (monitored by TLC). The reaction is then quenched, and the
product is extracted, dried, and purified by column chromatography to afford the
cycloheptatriene product.

Synthesis of the Revised Structure of (+)-Lancilactone C

Following the spectroscopic data mismatch, a revised structure for (+)-Lancilactone C was
proposed and subsequently synthesized. The synthesis of the revised structure also
commences from the (-)-Wieland—Miescher ketone but follows a different synthetic route to
construct the correct isomeric form of the seven-membered ring.[1]

Multi-step Further
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Caption: Synthetic workflow for the revised structure of (+)-Lancilactone C.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of the proposed

and revised structures of (+)-Lancilactone C, as well as the spectroscopic data for the final

compounds.

Table 1: Selected Reaction Yields

Step Product Yield (%)
Asymmetric Robinson _ _
) (-)-Wieland—Miescher Ketone ~95%
Annulation
Domino [4+3] Cycloaddition Cycloheptatriene intermediate 52%
Final step to Proposed .
Proposed (+)-Lancilactone C 78%
Structure
) Tricyclic intermediate for
Intramolecular Diels-Alder o 85%
revision
Final step to Revised Structure  Revised (+)-Lancilactone C 65%

Table 2: Spectroscopic Data Comparison
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Compound

'H NMR (Selected
Signals, é ppm)

13C NMR (Selected
Signals, é ppm)

HRMS (m/z)
[M+Na]*

Proposed (+)-
Lancilactone C

7.15 (d, J = 8.0 Hz,
1H), 6.54 (d, J = 8.0
Hz, 1H), 5.23 (s, 1H)

170.1, 145.2, 136.8,
128.5, 125.4, 118.9,
81.3,50.2, 45.6, 21.3

Calculated: 377.2138
Found: 377.2140

Revised (+)-

Lancilactone C

7.28 (d, J=7.5Hz,

1H), 7.05 (t, J = 7.5

Hz, 1H), 6.98 (d, J =
7.5 Hz, 1H)

168.9, 142.1, 135.4,
130.2, 128.7, 125.9,
82.1,48.9,42.1,19.8

Calculated: 377.2138
Found: 377.2142

Natural (+)-

Lancilactone C

Matches the revised

structure's data.

Matches the revised

structure's data.

Conclusion

The total synthesis of (+)-Lancilactone C by Kuroiwa and coworkers represents a significant

achievement in natural product synthesis.[1] The development of a novel domino [4 + 3]

cycloaddition reaction and the subsequent structural revision of the natural product are key

highlights of this work. The detailed protocols and data presented herein provide a valuable

resource for researchers aiming to synthesize (+)-Lancilactone C and its analogs for further

biological evaluation and drug development efforts. The successful synthesis of the correct,

revised structure opens the door for structure-activity relationship studies to optimize the anti-

HIV potency of this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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